molecular formula C21H23N3O3S B2988710 butyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate CAS No. 691866-88-3

butyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate

Cat. No.: B2988710
CAS No.: 691866-88-3
M. Wt: 397.49
InChI Key: UYKJLXHEJNMNOW-UHFFFAOYSA-N
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Description

Butyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a heterocyclic compound featuring a thienopyridine core fused with an amide-linked benzoate ester. Its molecular structure combines a substituted thieno[2,3-b]pyridine moiety (with amino and methyl groups at positions 3, 4, and 6) and a butyl ester at the benzoate ring’s 3-position. The butyl ester group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

butyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-4-5-9-27-21(26)14-7-6-8-15(11-14)24-19(25)18-17(22)16-12(2)10-13(3)23-20(16)28-18/h6-8,10-11H,4-5,9,22H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKJLXHEJNMNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate typically involves multi-step organic reactions. One common method is the condensation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid with butyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Based on the search results, here's what is known about butyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate:

Basic Information

  • Name: this compound .
  • ChemDiv Compound ID: 7169-3747
  • Molecular Formula: C21H23N3O3S
  • Molecular Weight: 397.5
  • CAS No: 691866-88-3

Available Formats

  • Glass Vials (4ml Glass Vials VWR #97047-678)
  • 96-tube racks (Matrix #4247 96-well 1.4ml sealed with capmats, empty cols 1 & 12, 100uL of 10mM)

Potential Applications

While the search results do not provide specific applications or case studies for this compound, the presence of related structural motifs suggests potential applications:

  • Thienopyridines: Thienopyridine derivatives have been explored for various biological activities .
  • Benzamides: Substituted benzamides have been investigated for antimicrobial and anticancer activities .
  • Anti-inflammatory Activity: Some tert-butyl benzamidophenylcarbamate derivatives have shown anti-inflammatory activity .
  • Enzyme Inhibition: Sulfonamides with benzodioxane and acetamide moieties have been studied as α-glucosidase and acetylcholinesterase inhibitors .
  • Antidote Activity: N-acylated 3-amino-4,6-dimethyl-thieno[2,3-b]pyridine-2-carboxamides can exhibit antidote activity .

Related Compounds

  • 3-Amino-4,6-dimethylthieno(2,3-b)pyridine-2-carboxylic acid: This compound (CID 675975) has a PubChem record and is related to the target compound .

Mechanism of Action

The mechanism of action of butyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

The compound’s structural analogs differ in ester substituents (alkyl chain length, position), functional groups (amide vs. ester), and core modifications. Below is a detailed comparison:

Structural Analogs with Varying Ester Groups
Compound Name Molecular Formula Molecular Weight Substituent Position Key Properties
Butyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate (Target) C₂₁H₂₃N₃O₃S 397.49 Benzoate 3-position High lipophilicity; slower hydrolysis due to butyl chain
Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate C₁₉H₁₉N₃O₃S 377.44 Benzoate 2-position Enhanced solubility in polar solvents; faster photodegradation
Ethyl 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamido)benzoate C₁₉H₁₉N₃O₃S 377.44 Benzoate 4-position Para-substitution may reduce steric hindrance in synthetic reactions
Benzyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate C₁₇H₁₆N₂O₂S 312.39 Benzyl ester Aromatic ester increases rigidity; potential for π-π interactions

Key Findings :

  • Ester Chain Length : Butyl esters exhibit higher hydrophobicity compared to ethyl or benzyl analogs, impacting solubility and degradation kinetics. For instance, butyl benzoate derivatives degrade into butyl-o-hydroxybenzoate as a major photoproduct under UV/TiO₂ systems, whereas ethyl esters hydrolyze faster to yield benzoic acid .
  • Substituent Position : Ortho-substituted analogs (e.g., ethyl 2-substituted) face steric hindrance during synthesis, reducing reaction yields compared to para-substituted derivatives .
Functional Group Variations
Compound Name Molecular Formula Functional Group Key Properties
3-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid C₁₇H₁₅N₃O₃S Carboxylic acid Higher aqueous solubility; prone to decarboxylation under acidic conditions
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide C₁₁H₁₁N₃OS Amide Improved hydrogen-bonding capacity; potential for enhanced target binding

Key Findings :

  • Carboxylic Acid vs. Ester : The free carboxylic acid derivative (C₁₇H₁₅N₃O₃S) shows higher polarity and solubility in aqueous media but is less stable under oxidative conditions compared to esterified forms .
  • Amide vs. Ester : Amide derivatives exhibit greater metabolic stability due to resistance to esterase-mediated hydrolysis, making them preferable in drug design .
Degradation Pathways

Under UV/TiO₂ systems, the target compound’s butyl ester group undergoes:

Hydroxylation : Formation of butyl-o-hydroxybenzoate via hydroxyl radical attack on the aromatic ring .

Decarboxylation: Production of butyl benzoate, which further hydrolyzes to benzoic acid . By contrast, ethyl esters degrade more rapidly, yielding ethyl-o-hydroxybenzoate and p-benzoquinone as secondary products .

Biological Activity

Butyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C21H23N3O3S
  • IUPAC Name : this compound
  • SMILES : CCCCCOC(c1cccc(NC(c(sc2nc(C)cc(C)c22)c2N)=O)c1)=O

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural components, particularly the thieno[2,3-b]pyridine moiety, which has been associated with various pharmacological effects.

  • Antitumor Activity : Compounds with similar thieno-pyridine structures have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells. For instance, studies have indicated that derivatives can target hypoxic tumor environments, promoting selective cytotoxicity against malignant cells .
  • Dopamine Receptor Modulation : The thieno[2,3-b]pyridine structure is known for its interaction with dopamine receptors, particularly the D3 receptor. This interaction can influence neurochemical pathways and has implications for drug addiction treatments .
  • Antidote Properties : Research has indicated that N-acylated derivatives of thieno-pyridines may serve as antidotes in agricultural applications, providing a basis for further exploration of their protective effects against herbicide damage .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of thieno-pyridine derivatives on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells. The results indicated significant cell death through apoptosis mechanisms, with compounds exhibiting EC50 values in the low micromolar range .

CompoundCell LineEC50 (µM)Mechanism
Compound AA5490.008Apoptosis via caspase activation
Compound BWM1150.004DNA damage induction

Case Study 2: Dopamine Receptor Interaction

Research on a series of D3 receptor antagonists highlighted the potential of thieno-pyridine derivatives to modulate dopamine signaling effectively. The findings suggest that these compounds could be developed into therapeutic agents for treating addiction-related disorders .

Q & A

Q. What synthetic routes are commonly employed to prepare butyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate?

The compound is synthesized via cyclization reactions starting from precursors like ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate. A key step involves heating intermediates (e.g., acetamide derivatives) in ethanolic sodium ethoxide to induce cyclization, forming the thienopyridine core . Critical parameters include reaction temperature (typically 80–100°C), solvent polarity, and base concentration to optimize yield and purity.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • IR Spectroscopy : Identifies functional groups such as the amide carbonyl (1650–1680 cm⁻¹) and amino groups (3177–3280 cm⁻¹) via characteristic absorption bands .
  • ¹H/¹³C NMR : Key signals include singlet peaks for methyl groups (δ 2.4–3.1 ppm), aromatic protons (δ 7.3–7.9 ppm), and absence of cyano or methylene signals post-cyclization .
  • Elemental Analysis : Validates empirical formula consistency (e.g., C, H, N, S content) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies (e.g., unexpected proton splitting or missing peaks) require cross-validation using:

  • 2D NMR (COSY, HSQC) : To map proton-carbon correlations and confirm connectivity in the thienopyridine and benzoate moieties.
  • Mass Spectrometry (HRMS) : Accurately determines molecular ion mass and fragments to rule out impurities .
  • Comparative Literature Analysis : Referencing analogous compounds (e.g., selenopheno[2,3-b]pyridines) helps identify spectral anomalies due to solvent effects or intramolecular hydrogen bonding .

Q. What methodologies are used to evaluate the biological activity of this compound?

  • Antioxidant Assays : DPPH radical scavenging and hydroxyl radical inhibition assays quantify activity via IC₅₀ values. For example, derivatives with electron-donating groups (e.g., -NH₂) show enhanced radical neutralization .
  • Enzyme Inhibition Studies : Kinase or protease inhibition can be assessed using fluorescence-based assays, with IC₅₀ values correlated to structural features like the amide linker’s conformational flexibility .

Q. How can computational chemistry optimize the synthesis or bioactivity of this compound?

  • Density Functional Theory (DFT) : Predicts reactive sites (e.g., nucleophilic amino groups) and transition states during cyclization, guiding solvent selection (polar aprotic solvents lower activation energy) .
  • Molecular Docking : Models interactions with biological targets (e.g., GSK-3β kinase), highlighting steric and electronic contributions of the dimethylthienopyridine moiety to binding affinity .

Methodological Considerations for Data Interpretation

Q. What precautions are recommended for handling this compound based on structural analogs?

While specific toxicity data are limited, structural analogs like butyl benzoate are classified as irritants (Skin/Eye Irritant Category 2). Recommendations include:

  • PPE : Gloves (nitrile) and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .

Q. How can researchers address low yields in the cyclization step?

  • Reagent Optimization : Substitute sodium ethoxide with milder bases (e.g., K₂CO₃) to reduce side reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time (from hours to minutes) and improves yield by 15–20% via uniform heating .

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